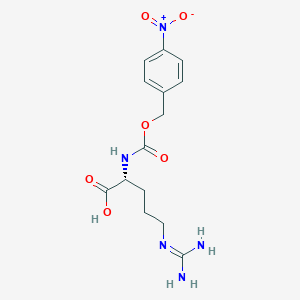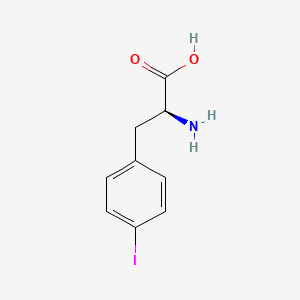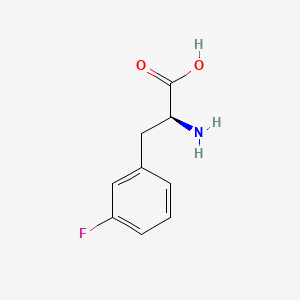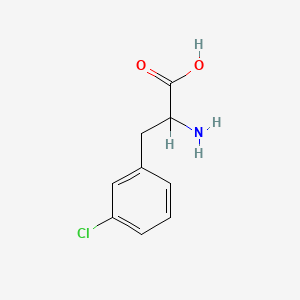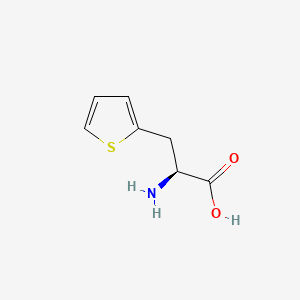
Dde-Lys(Fmoc)-OH
描述
Dde-Lys(Fmoc)-OH is a useful research compound. Molecular weight is 532.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成荧光标记肽
Dde-Lys(Fmoc)-OH 在微波辅助下用于合成荧光标记肽,特别适用于生物评估。例如,它已被应用于高效合成羧基荧光标记的二甘露聚糖肽(Kowalczyk et al., 2009)。
肽标记
这种化合物用于合成标记肽的策略,例如生物素标记的肽,用于各种研究目的,包括肽的转运和结合研究(Bibbs et al., 2000)。
固相肽合成的正交保护基
它在固相肽合成中充当正交保护基。这种应用在合成具有生物学意义的环肽中得到了展示(Staderini et al., 2018)。
合成分枝磷肽
在合成分枝肽中使用的this compound已被应用于创建特定蛋白结构域的配体(Xu et al., 2004)。
肽核酸的后合成标记
这种化合物在合成肽核酸(PNA)FRET探针中起着关键作用,允许将报告基固定到PNA上(Oquare & Taylor, 2008)。
合成作为免疫学探针的糖肽
this compound用于合成荧光标记的糖肽,对于癌症疫苗的开发非常有价值(Lee et al., 2010)。
改善神经肽的生物活性
它已被用于与多胺结合以改善神经肽的生物活性,展示了它在药物开发中的应用(Zhang et al., 2009)。
准正交保护基
this compound在肽合成中充当准正交保护基,有助于创建复杂的肽结构(Wilhelm et al., 2002)。
作用机制
Target of Action
Dde-Lys(Fmoc)-OH is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.
Mode of Action
This compound operates by providing a protected form of the amino acid lysine that can be incorporated into a growing peptide chain . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino end of the lysine, while the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group protects the side chain . These protecting groups prevent unwanted reactions during peptide synthesis. Once the this compound has been incorporated into the peptide chain, the protecting groups can be selectively removed to allow further reactions to occur .
Biochemical Pathways
The incorporation of this compound into a peptide chain and the subsequent removal of its protecting groups are key steps in the biochemical pathway of peptide synthesis . The exact pathways affected will depend on the specific peptide being synthesized. The downstream effects include the formation of peptide bonds and the growth of the peptide chain.
Result of Action
The result of the action of this compound is the successful incorporation of a lysine residue into a peptide chain with the correct stereochemistry . This allows for the synthesis of peptides with a high degree of control over their sequence and structure.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of peptide synthesis . The stability of this compound under these conditions is crucial for its efficacy as a reagent in peptide synthesis.
生化分析
Biochemical Properties
In biochemical reactions, Dde-Lys(Fmoc)-OH interacts with various enzymes, proteins, and other biomolecules. The compound is utilized to protect the side-chain amine groups of lysine, ornithine, 2,4-diaminobutyric acid, and 2,3-diaminoproionic acid . Following chain extension, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in peptide synthesis. The compound is introduced as a building block, and the Fmoc group can be removed by treatment with piperidine in DMF enabling chain extension on the lysine side chain . Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the specific experimental conditions. The compound is stable under standard Fmoc or Boc deprotection protocols . The ivDde group is more stable during long synthesis sequences and is less prone to migration .
属性
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGADLBSAXYSSH-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679793 | |
| Record name | N~2~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156648-40-7 | |
| Record name | N~2~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Lysine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is Dde-Lys(Fmoc)-OH used specifically in the synthesis of Suo Malu peptide?
A1: Suo Malu peptide likely contains multiple lysine residues. This compound allows for the selective introduction and protection of lysine residues during solid-phase peptide synthesis.
Q2: What are the advantages of using this compound in combination with microwave-assisted synthesis in this specific process?
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



